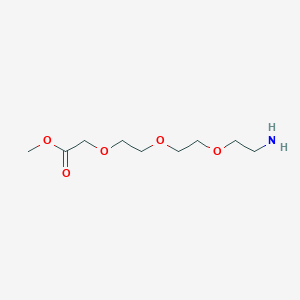
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H19NO5 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate can be synthesized through a series of organic reactions. One common method involves the condensation of 2-aminoethanol with chloroacetic acid ester, followed by ester hydrolysis . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the preparation of biocompatible materials and drug delivery systems.
Medicine: It serves as a building block for pharmaceuticals and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)ethanol: This compound is structurally similar but lacks the ester group.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but contains a methoxy group instead of an amino group[][6].
Uniqueness
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications[6][6].
Properties
Molecular Formula |
C9H19NO5 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C9H19NO5/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h2-8,10H2,1H3 |
InChI Key |
ONTRHWVIQMJPFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
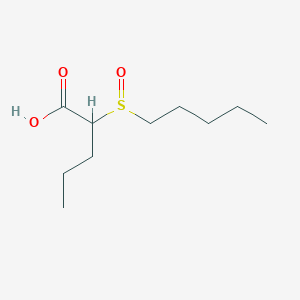
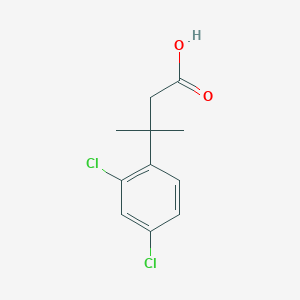
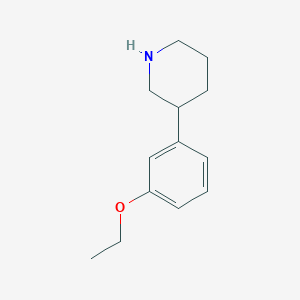
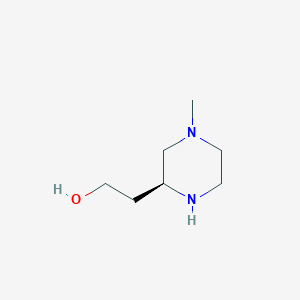



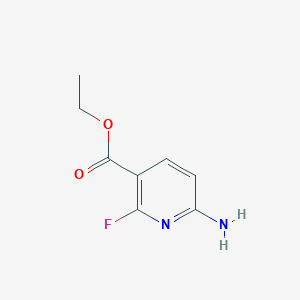
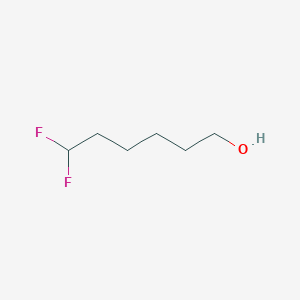
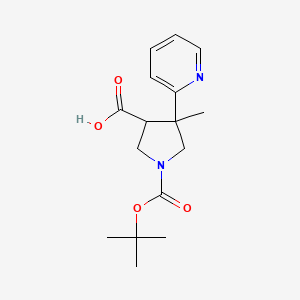
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)

